molecular formula C12H11NO B2462552 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 261163-66-0

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No.: B2462552
CAS No.: 261163-66-0
M. Wt: 185.226
InChI Key: ZMCWEOAISQPYOU-UHFFFAOYSA-N
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Description

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is a chemical compound that belongs to the class of cyclopenta[b]indoles These compounds are characterized by a fused ring structure that includes both cyclopentane and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of indole derivatives and cyclopentane intermediates. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
  • 3-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
  • 4-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Uniqueness

7-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions.

Properties

IUPAC Name

7-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-7-2-4-10-9(6-7)8-3-5-11(14)12(8)13-10/h2,4,6,13H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWEOAISQPYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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